![molecular formula C13H25NOS B11866402 1-[4-(Propylsulfanyl)butyl]azepan-2-one CAS No. 108640-25-1](/img/structure/B11866402.png)
1-[4-(Propylsulfanyl)butyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Propylthio)butyl)azepan-2-one is an organic compound with the molecular formula C13H25NOS It is a derivative of azepan-2-one, which is a seven-membered lactam ring
Métodos De Preparación
The synthesis of 1-(4-(Propylthio)butyl)azepan-2-one typically involves the reaction of azepan-2-one with a propylthio butyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-(Propylthio)butyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(Propylthio)butyl)azepan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Propylthio)butyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-(Propylthio)butyl)azepan-2-one can be compared with other similar compounds, such as:
Azepan-2-one: The parent compound, which lacks the propylthio butyl group.
1-(4-(Methylthio)butyl)azepan-2-one: A similar compound with a methylthio group instead of a propylthio group.
1-(4-(Ethylthio)butyl)azepan-2-one: A similar compound with an ethylthio group instead of a propylthio group.
Propiedades
Número CAS |
108640-25-1 |
|---|---|
Fórmula molecular |
C13H25NOS |
Peso molecular |
243.41 g/mol |
Nombre IUPAC |
1-(4-propylsulfanylbutyl)azepan-2-one |
InChI |
InChI=1S/C13H25NOS/c1-2-11-16-12-7-6-10-14-9-5-3-4-8-13(14)15/h2-12H2,1H3 |
Clave InChI |
WKENFTNPFMVWOH-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCCCN1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


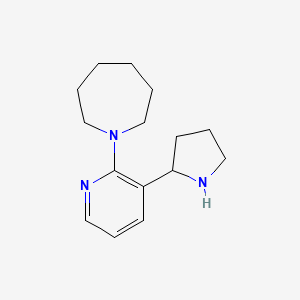
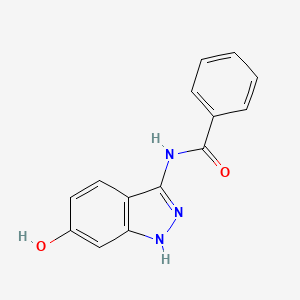
![5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11866330.png)

![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)

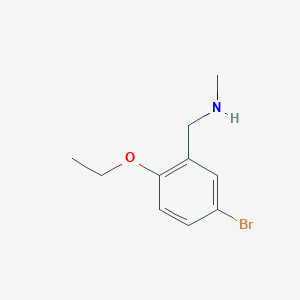
![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
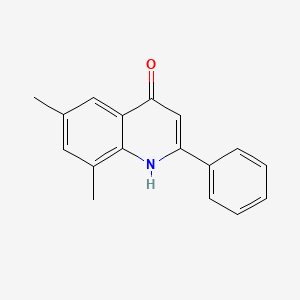
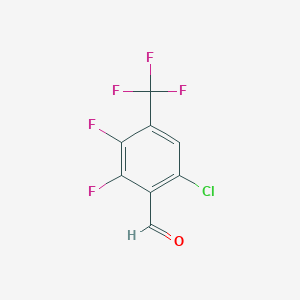

![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
